molecular formula C15H14ClFN2 B1521189 4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride CAS No. 1181458-00-3

4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride

Cat. No. B1521189
CAS RN: 1181458-00-3
M. Wt: 276.73 g/mol
InChI Key: SALORYYEKCEIAS-UHFFFAOYSA-N
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Description

“4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C15H13FN2•HCl .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, molecular weight, and stability. The molecular weight of “4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride” is 276.74 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Proteomics Research

4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride: is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression, function, and interactions . Its role in proteomics can be pivotal for understanding disease mechanisms and identifying potential therapeutic targets.

Drug Development

This compound is valuable in the development of new drugs. Its molecular structure, which includes a fluorine atom, can significantly influence the biological activity and metabolic stability of potential pharmaceuticals . It’s often used in the early stages of drug discovery to optimize pharmacokinetic and pharmacodynamic properties.

Molecular Synthesis

In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules . Its reactivity and structural motif are beneficial for constructing diverse chemical entities that could have various applications, including materials science and medicinal chemistry.

Pharmacological Research

The compound’s unique structure allows it to be used in pharmacological studies to explore its interaction with biological targets . Research in this area could lead to the discovery of new receptors or pathways that can be modulated for therapeutic benefit.

Biochemical Assays

Researchers employ 4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride in biochemical assays to investigate enzyme activities, receptor-ligand interactions, and other biochemical processes . Its specificity and stability make it an ideal candidate for such precise applications.

Fluorine Chemistry

Given its fluorinated structure, this compound is of particular interest in the field of organofluorine chemistry . It can be used to study the effects of fluorination on the physical, chemical, and biological properties of molecules, which is crucial for the design of fluorine-containing drugs and agrochemicals.

Analytical Chemistry

In analytical chemistry, this compound can serve as a standard or reference material for method development and validation . Its well-defined structure and properties allow for accurate and reliable measurements in various analytical techniques.

properties

IUPAC Name

4-[[(3-fluorophenyl)methylamino]methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2.ClH/c16-15-3-1-2-14(8-15)11-18-10-13-6-4-12(9-17)5-7-13;/h1-8,18H,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALORYYEKCEIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=CC=C(C=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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